molecular formula C21H19NO8 B11967076 tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate CAS No. 13848-50-5

tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate

Cat. No.: B11967076
CAS No.: 13848-50-5
M. Wt: 413.4 g/mol
InChI Key: KYHISUHKDYOMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .

Chemical Reactions Analysis

Tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins and signaling cascades relevant to the compound’s biological activities .

Comparison with Similar Compounds

Tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which make it a valuable compound for various research and industrial applications .

Properties

CAS No.

13848-50-5

Molecular Formula

C21H19NO8

Molecular Weight

413.4 g/mol

IUPAC Name

tetramethyl 11bH-benzo[h]quinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C21H19NO8/c1-27-18(23)13-14(19(24)28-2)16-12-8-6-5-7-11(12)9-10-22(16)17(21(26)30-4)15(13)20(25)29-3/h5-10,16H,1-4H3

InChI Key

KYHISUHKDYOMRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(N2C1C3=CC=CC=C3C=C2)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.